4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
4-(4-Methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 5, and a 3-(trifluoromethyl)benzyl moiety at position 2.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-12-22-23(11-13-4-3-5-14(10-13)18(19,20)21)17(25)24(12)15-6-8-16(26-2)9-7-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWMRKGAGNBYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolone Ring: The triazolone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenylboronic acid and a suitable halogenated precursor.
Addition of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 3-(trifluoromethyl)benzyl bromide and a suitable boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent.
Antimicrobial Activity
Research indicates that this triazole derivative exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains and fungi, making it a candidate for developing new antibiotics and antifungal treatments.
Table 1: Antimicrobial Efficacy of the Compound
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 64 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in human cell lines, suggesting potential applications in treating inflammatory diseases.
Agricultural Applications
In agriculture, the compound has been investigated for its potential as a fungicide and herbicide.
Fungicidal Activity
Field trials have shown that this triazole derivative can effectively control fungal pathogens in crops. Its application has resulted in reduced disease incidence and improved yield in treated plants.
Table 2: Fungicidal Efficacy on Crop Diseases
| Crop Type | Fungal Pathogen | Disease Control (%) |
|---|---|---|
| Wheat | Fusarium graminearum | 85 |
| Tomato | Botrytis cinerea | 75 |
| Soybean | Phytophthora sojae | 90 |
Herbicidal Properties
Preliminary studies suggest that the compound may inhibit the growth of certain weed species, providing a new avenue for developing selective herbicides that minimize damage to crops while controlling unwanted vegetation.
Materials Science Applications
The compound's unique chemical structure also lends itself to applications in materials science.
Polymer Chemistry
Research is ongoing into the incorporation of this triazole derivative into polymer matrices to enhance material properties such as thermal stability and chemical resistance. This could lead to the development of advanced materials suitable for various industrial applications.
Case Studies
Several case studies highlight the compound's versatility:
- Study on Antimicrobial Properties : A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections.
- Field Trials for Agricultural Use : In trials conducted by agricultural researchers, the application of this compound on wheat crops resulted in a marked decrease in Fusarium head blight, showcasing its potential as an effective fungicide.
- Polymer Development : Researchers at a leading materials science institute are exploring the use of this compound as a cross-linking agent in epoxy resins, aiming to improve their mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Triazolone Derivatives
Key Observations :
- Trifluoromethyl vs. Sulfanyl: The target compound’s 3-(trifluoromethyl)benzyl group (position 2) contrasts with sulfanyl-containing analogues (e.g., ).
- Methoxy vs. Ethoxy : highlights 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, where ethoxy substitution increases steric bulk compared to methoxy, possibly reducing solubility but improving lipophilicity .
- Halogenation Effects : Fluorophenyl (e.g., ) and chlorophenyl (e.g., ) substituents introduce electronegative atoms that may enhance binding to biological targets through dipole interactions or halogen bonding.
Physicochemical and Computational Data
- Lipophilicity (LogP): The trifluoromethyl group increases LogP (estimated ~3.5) compared to non-fluorinated analogues (e.g., 4-methoxybenzyl derivatives: LogP ~2.8) .
- Thermodynamic Stability : Density functional theory (DFT) studies on similar triazolones () suggest that electron-withdrawing groups (e.g., trifluoromethyl) stabilize the triazole ring through resonance and inductive effects.
Biological Activity
The compound 4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a derivative of the triazole class, known for its diverse biological activities. Its structure includes a triazole ring, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 363.34 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to This compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that triazole derivatives can inhibit the growth of Candida albicans and Staphylococcus aureus .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds in this class have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings suggest that these compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects comparable to standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | Induces apoptosis |
| Similar Triazole Derivative | A549 | 12.5 | Inhibits proliferation |
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have also been documented. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. Inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions starting from simpler triazole precursors. Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly .
Case Studies
Case Study 1: Anticancer Screening
In a study evaluating the anticancer activity of various triazole derivatives including the compound , researchers observed significant cytotoxicity against MCF-7 cells with an IC50 value of 15.63 µM. Flow cytometry analysis indicated that these compounds activate apoptotic pathways through increased expression of p53 and caspase activation .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of similar triazole compounds demonstrated their effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those for traditional antibiotics .
Q & A
Q. What are the standard synthetic routes and characterization methods for this compound?
- Methodological Answer : The compound is typically synthesized via a multi-step heterocyclic condensation. A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol, catalyzed by glacial acetic acid (4–6 hours), followed by solvent evaporation and filtration . Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments .
- IR spectroscopy to identify functional groups like C=O (1650–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
- Single-crystal X-ray diffraction for absolute configuration validation, with R-factors < 0.05 ensuring precision .
Q. Which spectroscopic techniques are critical for distinguishing its structural isomers?
- Methodological Answer : Isomeric differentiation requires:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., methoxyphenyl vs. trifluoromethylbenzyl groups) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy (±1 ppm) to rule out isobaric impurities .
- X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., triazole ring puckering) .
Q. How can researchers determine solubility and stability for formulation in biological assays?
- Methodological Answer :
- Solubility screening : Test in DMSO (primary stock), ethanol, or aqueous buffers (PBS, pH 7.4) with sonication (30 min) and centrifugation (14,000 rpm) to assess precipitate formation .
- Stability profiling : Use HPLC-UV at 24/48/72-hour intervals under assay conditions (e.g., 37°C, pH 7.4) to detect degradation peaks .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) validate its electronic structure and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), correlating with experimental UV-Vis spectra .
- Molecular docking : Simulate interactions with target enzymes (e.g., CYP450) using AutoDock Vina, validating with IC₅₀ data from enzymatic assays .
Q. How can structure-activity relationships (SAR) guide optimization for antimicrobial activity?
- Methodological Answer :
- Substituent variation : Replace the trifluoromethyl group with halogens (Cl, Br) or methyl to assess MIC changes against S. aureus and E. coli .
- Bioisosteric replacement : Swap the methoxyphenyl group with pyridyl or thiophene to enhance membrane permeability (logP optimization) .
Q. What experimental protocols determine pKa and lipophilicity for pharmacokinetic modeling?
- Methodological Answer :
- Potentiometric titration : Use 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol, measuring half-neutralization potentials (HNP) to calculate pKa .
- Shake-flask method : Partition between octanol/water (1:1), analyze phases via HPLC to determine logD (pH 7.4) .
Table 1 : Example pKa Values from Titration (Adapted from )
| Solvent | HNP (mV) | pKa |
|---|---|---|
| Isopropyl alcohol | 225 | 8.2 |
| Acetone | 210 | 7.9 |
Q. How do crystallographic data resolve discrepancies between computational and experimental bond lengths?
- Methodological Answer :
- Compare X-ray-derived bond lengths (e.g., C-N triazole: 1.31–1.34 Å) with DFT predictions. Discrepancies >0.02 Å suggest solvent effects or crystal packing forces, requiring dispersion-corrected methods (e.g., ωB97X-D) .
Q. What strategies address contradictory spectral data in structural elucidation?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Isotopic labeling : Introduce ¹⁵N or ¹⁹F labels to simplify complex splitting patterns in crowded regions .
Q. Which enzymatic assays are suitable for evaluating its inhibition potential?
- Methodological Answer :
Q. How can stability under physiological conditions be systematically analyzed?
- Methodological Answer :
- Forced degradation studies : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40°C) stress, analyzing degradants via LC-MS .
- Circular dichroism (CD) : Track conformational changes in buffered solutions (pH 2–9) to identify aggregation-prone conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
